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Compound of Interest

Compound Name: 4-Amino-2-methoxybenzoic acid

Cat. No.: B015975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Amino-2-methoxybenzoic acid (CAS No. 2486-80-8). Due to the limited availability of public

experimental spectra for this specific compound, this guide presents predicted Nuclear

Magnetic Resonance (NMR) data and characteristic Infrared (IR) absorption bands based on

established spectroscopic principles. This information is intended to serve as a valuable

reference for the identification, characterization, and quality control of 4-Amino-2-
methoxybenzoic acid in research and development settings.

Molecular Structure
The chemical structure of 4-Amino-2-methoxybenzoic acid is presented below, with atoms

numbered for the purpose of NMR spectral assignments.

Caption: Molecular structure of 4-Amino-2-methoxybenzoic acid with atom numbering for

NMR assignments.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the

expected characteristic IR absorption bands for 4-Amino-2-methoxybenzoic acid.

Predicted ¹H NMR Data
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Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-3 6.2 - 6.4 d

H-5 6.3 - 6.5 dd

H-6 7.6 - 7.8 d

-COOH 11.0 - 13.0 br s

-NH₂ 4.5 - 5.5 br s

-OCH₃ 3.8 - 4.0 s

Disclaimer: Predicted data is generated using computational models and should be used as an

estimation. Actual experimental values may vary.

Predicted ¹³C NMR Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

C-1 110 - 115

C-2 158 - 162

C-3 98 - 102

C-4 150 - 154

C-5 105 - 109

C-6 132 - 136

C-7 (-COOH) 168 - 172

C-8 (-OCH₃) 55 - 60

Disclaimer: Predicted data is generated using computational models and should be used as an

estimation. Actual experimental values may vary.

Characteristic IR Absorption Bands
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Functional Group Absorption Range (cm⁻¹) Description of Vibration

O-H (Carboxylic Acid) 3300 - 2500 Stretching, very broad

N-H (Amine) 3500 - 3300
Stretching, two bands for

primary amine

C-H (Aromatic) 3100 - 3000 Stretching

C=O (Carboxylic Acid) 1710 - 1680 Stretching

C=C (Aromatic) 1625 - 1590 Stretching

C-N (Amine) 1340 - 1250 Stretching

C-O (Methoxy)
1275 - 1200 (asymmetric),

1075 - 1020 (symmetric)
Stretching

Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and IR spectra of solid

aromatic compounds like 4-Amino-2-methoxybenzoic acid.

NMR Spectroscopy Protocol
A standard protocol for obtaining NMR spectra of benzoic acid derivatives involves the

following steps:

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

For ¹³C NMR, a higher concentration is often required, typically 50-100 mg of the

compound in the same volume of deuterated solvent.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:
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Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, a standard one-pulse experiment is typically used.

For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the

spectrum.

Data Processing:

The raw data (Free Induction Decay - FID) is transformed into a spectrum using a Fourier

Transform (FT).

The spectrum is phased to ensure all peaks are in the absorptive mode.

The baseline of the spectrum is corrected to be flat.

For ¹H NMR, the peaks are integrated to determine the relative ratios of the protons.

Chemical shifts are referenced to the TMS signal.

IR Spectroscopy Protocol (Thin Solid Film Method)
Sample Preparation:

Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a

volatile solvent such as methylene chloride or acetone.

Place a single drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.

Data Acquisition:

Place the salt plate in the sample holder of an FT-IR spectrometer.

Record a background spectrum of the clean, empty salt plate.
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Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. The instrument

software will automatically subtract the background spectrum.

Data Analysis:

Identify the wavenumbers of the major absorption bands in the spectrum.

Correlate these absorption bands with the characteristic vibrations of the functional groups

present in the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical workflow for spectroscopic data analysis and a

generalized experimental workflow.
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Caption: Logical workflow for the structural elucidation of 4-Amino-2-methoxybenzoic acid
using NMR and IR spectroscopy.
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4-Amino-2-methoxybenzoic acid
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(e.g., Thin Solid Film on Salt Plate)
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Spectroscopic Data

Acquire IR Spectrum

Generate Report with
Data Tables and Interpretations

Click to download full resolution via product page

Caption: Generalized experimental workflow for acquiring and analyzing spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2-methoxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015975#spectroscopic-data-nmr-ir-of-4-amino-2-
methoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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